9-tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
9-tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazepine ring The presence of the tert-butyl group at the 9th position adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with an appropriate amine and an oxidizing agent to form the oxazepine ring. The tert-butyl group is introduced through alkylation reactions using tert-butyl halides. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of catalysts and specific reaction conditions ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
9-tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The tert-butyl group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
9-tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Biological Research: The compound is used in studies related to its biological activity and interactions with various biomolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 9-tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar tetrahydro structure and are studied for their anti-tumor activity.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
9-tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
2680539-55-1 |
---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.8 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.